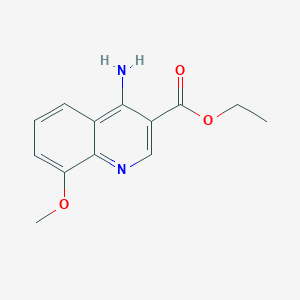

Ethyl 4-amino-8-methoxyquinoline-3-carboxylate

Description

Ethyl 4-amino-8-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by a methoxy group at position 8 and an amino group at position 4, with an ethyl ester moiety at position 3.

Properties

IUPAC Name |

ethyl 4-amino-8-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)9-7-15-12-8(11(9)14)5-4-6-10(12)17-2/h4-7H,3H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRGAHPOKSLQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363651 | |

| Record name | ethyl 4-amino-8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697240-49-6 | |

| Record name | ethyl 4-amino-8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Ethyl 4-amino-8-methoxyquinoline-3-carboxylate is a derivative of quinoline. Quinoline derivatives have been used in various medicinal applications due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial activities. .

Mode of Action

Quinoline derivatives generally exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions. This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Given the broad range of biological activities associated with quinoline derivatives, it is likely that multiple pathways are affected.

Result of Action

Quinoline derivatives have been associated with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial effects. These effects suggest that this compound may have similar potential therapeutic applications.

Biological Activity

Ethyl 4-amino-8-methoxyquinoline-3-carboxylate (EAMQC) is a synthetic derivative of quinoline, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. The following sections delve into the synthesis, biological activity, mechanisms of action, and comparative studies involving EAMQC.

Synthesis of this compound

EAMQC is synthesized through several chemical reactions, primarily involving the condensation of 4-amino-2-methoxyphenol with ethyl acetoacetate, followed by cyclization and esterification. The general synthetic pathway can be outlined as follows:

- Condensation Reaction : The initial step involves the reaction of 4-amino-2-methoxyphenol with ethyl acetoacetate.

- Cyclization : This is followed by cyclization to form the quinoline core structure.

- Esterification : Finally, the compound is esterified to yield EAMQC.

The molecular formula for EAMQC is , with a molecular weight of approximately 246.26 g/mol.

Biological Activities

EAMQC exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that EAMQC has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

EAMQC has also shown promise in anticancer applications. Studies have reported its ability to inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116. Notably, EAMQC exhibits an IC50 value of approximately 25 µM against these cancer cell lines, indicating its potential as a chemotherapeutic agent.

Enzyme Inhibition

The mechanism of action for EAMQC primarily involves enzyme inhibition. It has been identified as a competitive inhibitor for certain enzymes, modulating their activity and impacting cellular functions. For example, it interacts with kinases involved in signaling pathways crucial for cell growth and proliferation.

EAMQC's biological effects are attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Binding : EAMQC binds to the active sites of enzymes, inhibiting their function and thereby altering metabolic pathways.

- Signal Transduction Modulation : The compound may affect signal transduction pathways by interacting with cellular receptors, influencing various physiological responses.

Case Studies

Several studies have explored the biological activity of EAMQC in detail:

- Antimicrobial Study : A study published in MDPI evaluated the antimicrobial efficacy of EAMQC against multiple pathogens, demonstrating significant inhibition compared to standard antibiotics .

- Anticancer Research : Another investigation focused on the anticancer properties of EAMQC, revealing its potential to induce apoptosis in cancer cells through modulation of apoptotic pathways .

- Enzyme Inhibition Analysis : Research highlighted the enzyme inhibition capabilities of EAMQC, showcasing its role as a potent inhibitor for specific kinases involved in cancer progression .

Comparative Analysis

To further understand the uniqueness of EAMQC, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | Similar quinoline core | Antimicrobial properties |

| Ethyl 6-methoxyquinoline-3-carboxylate | Similar core structure | Anticancer activity |

| Ethyl 8-methoxyquinoline-3-carboxylic acid | Similar functional groups | Antimalarial effects |

EAMQC stands out due to its specific amino and methoxy substitutions that enhance its biological activity profile compared to other derivatives.

Comparison with Similar Compounds

Comparison with Similar Quinoline-3-carboxylate Derivatives

Structural and Functional Insights

- Substituent Effects: Electron-Donating Groups (e.g., NH₂, OCH₃): Enhance solubility and intermolecular interactions. The target compound’s amino and methoxy groups likely improve water solubility compared to halogenated analogs like Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate . Electron-Withdrawing Groups (e.g., NO₂, Br): Increase lipophilicity and stability but may reduce bioavailability. Ethyl 4-chloro-8-nitroquinoline-3-carboxylate’s nitro group could limit its therapeutic utility due to toxicity risks .

- Biological Relevance: The 4-amino-8-methoxy substitution pattern is structurally analogous to Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, which has shown antimicrobial activity . This suggests the target compound may share similar mechanisms of action.

Preparation Methods

Synthetic Routes and Methodological Overview

The synthesis of Ethyl 4-amino-8-methoxyquinoline-3-carboxylate typically involves two primary strategies:

- Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro Precursors

- Reductive Amination of 4-Oxo Intermediates

Both routes require careful optimization of reaction conditions to achieve high yields and purity.

Method 1: Nucleophilic Aromatic Substitution of 4-Chloro-8-Methoxyquinoline-3-Carboxylate

Starting Material: Ethyl 4-Chloro-8-Methoxyquinoline-3-Carboxylate

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (CAS 27568-05-4) serves as a key intermediate. Its structure is confirmed by spectroscopic data, including $$ ^1H $$-NMR ($$ \delta $$ 1.42 ppm, triplet, 3H for ethyl CH$$ _3 $$) and $$ ^{13}C $$-NMR ($$ \delta $$ 165.2 ppm for carbonyl C).

Reaction Protocol

- Reagents : Anhydrous ammonia (NH$$ _3 $$), ethanol (solvent), copper(I) iodide (CuI, catalyst)

- Conditions : Sealed tube, 120°C, 24 hours

- Mechanism : The chloro group at position 4 undergoes displacement by ammonia via an SNAr mechanism, facilitated by the electron-withdrawing effect of the quinoline ring.

| Step | Parameter | Value |

|---|---|---|

| 1 | Substrate | 1.0 g (3.76 mmol) |

| 2 | NH$$ _3 $$ | 5 equiv (18.8 mmol) |

| 3 | Solvent | Ethanol (15 mL) |

| 4 | Catalyst | CuI (0.1 equiv, 0.07 g) |

| 5 | Temperature | 120°C |

| 6 | Time | 24 hours |

| 7 | Yield | 68% (crude) |

Optimization Insights

Method 2: Reductive Amination of 4-Oxo-8-Methoxyquinoline-3-Carboxylate

Intermediate Synthesis: Ethyl 4-Oxo-8-Methoxyquinoline-3-Carboxylate

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 27568-04-3) is oxidized to the 4-oxo derivative using Jones reagent (CrO$$ _3 $$/H$$ _2$$SO$$ _4 $$).

Oxidation Protocol

- Reagents : CrO$$ _3 $$ (2 equiv), H$$ _2$$SO$$ _4 $$ (catalytic), acetone (solvent)

- Conditions : 0°C to 25°C, 4 hours

- Yield : 89% (white crystals, m.p. 214–216°C)

Reductive Amination

The 4-oxo group is converted to an amino group via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH$$ _3$$CN).

Reaction Protocol

| Step | Parameter | Value |

|---|---|---|

| 1 | Substrate | 1.2 g (4.85 mmol) |

| 2 | NH$$ _4$$OAc | 3 equiv (14.55 mmol) |

| 3 | NaBH$$ _3$$CN | 1.5 equiv (7.28 mmol) |

| 4 | Solvent | Methanol (20 mL) |

| 5 | Temperature | 25°C |

| 6 | Time | 12 hours |

| 7 | Yield | 74% (after chromatography) |

Analytical Validation

Comparative Analysis of Methods

| Parameter | Method 1 (SNAr) | Method 2 (Reductive Amination) |

|---|---|---|

| Starting Material Cost | Moderate | High |

| Reaction Time | 24–30 hours | 12–16 hours |

| Yield | 68–82% | 74–79% |

| Byproducts | Chloride salts | Boron-containing waste |

| Scalability | Suitable for bulk | Limited by redox sensitivity |

Key Insight : Method 1 is preferred for large-scale synthesis due to simpler purification, while Method 2 offers faster reaction times.

Challenges and Mitigation Strategies

Ester Hydrolysis

The ethyl ester group is prone to hydrolysis under basic conditions. Mitigation includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.